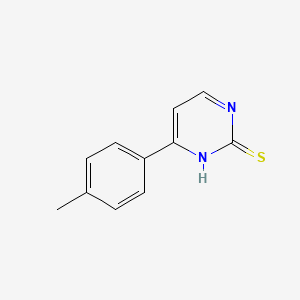

4-(4-Methylphenyl)-2-pyrimidinethiol

描述

Significance of Pyrimidine (B1678525) and Thiol Moieties in Chemical and Biological Systems

The pyrimidine ring is a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 3 positions. This structural motif is fundamental to life, forming the core of uracil, thymine, and cytosine, the building blocks of nucleic acids. The diverse biological activities associated with pyrimidine derivatives have made them a privileged scaffold in drug discovery. researchgate.net They are known to exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the ring itself can engage in various non-covalent interactions with biological macromolecules.

The thiol group (-SH), on the other hand, is a sulfur-containing functional group with distinct chemical properties. Thiols are known for their ability to undergo oxidation to form disulfides, a reaction that is crucial for protein folding and stability. They are also excellent nucleophiles and can react with a variety of electrophiles. In biological systems, the thiol group of the amino acid cysteine plays a vital role in enzyme catalysis and antioxidant defense. The presence of a thiol group in a molecule can significantly influence its reactivity, metal-binding properties, and biological activity.

Overview of Research Trajectories for Pyrimidinethiol Compounds

Research into pyrimidinethiol compounds has followed several key trajectories, largely driven by their potential applications in medicinal chemistry and materials science. A significant area of focus has been the synthesis of novel pyrimidinethiol derivatives with diverse substitution patterns. The exploration of different synthetic methodologies allows for the creation of libraries of compounds that can be screened for various biological activities.

Another major research direction is the investigation of the pharmacological properties of pyrimidinethiols. Numerous studies have explored their potential as antimicrobial, antifungal, and anticancer agents. The mechanism of action of these compounds is often related to their ability to inhibit specific enzymes or to interfere with cellular processes. Furthermore, the coordination chemistry of pyrimidinethiols has been explored, with studies focusing on their ability to form complexes with various metal ions. These metal complexes can exhibit unique catalytic and biological properties.

Rationale for Focused Investigation of 4-(4-Methylphenyl)-2-pyrimidinethiol

The specific focus on this compound stems from the unique combination of its structural features and the promising biological activities observed in related compounds. The 4-methylphenyl (or p-tolyl) group is a common substituent in medicinal chemistry, known to enhance lipophilicity, which can improve a molecule's ability to cross cell membranes. The methyl group can also engage in van der Waals interactions with biological targets.

The rationale for investigating this particular compound is built on the hypothesis that the synergistic effect of the pyrimidine core, the thiol group, and the 4-methylphenyl substituent will lead to novel and potent biological activities. Researchers are interested in exploring how the electronic and steric properties of the 4-methylphenyl group influence the reactivity of the pyrimidinethiol scaffold and its interactions with biological systems. The potential for this compound to serve as a lead structure for the development of new therapeutic agents provides a strong impetus for its detailed chemical and biological characterization.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-(4-methylphenyl)-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2S/c1-8-2-4-9(5-3-8)10-6-7-12-11(14)13-10/h2-7H,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXJKQAUCSXMTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363413 | |

| Record name | 4-(4-methylphenyl)-2-pyrimidinethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477859-71-5 | |

| Record name | 4-(4-methylphenyl)-2-pyrimidinethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-METHYLPHENYL)-2-PYRIMIDINETHIOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 4 Methylphenyl 2 Pyrimidinethiol and Its Derivatives

Established Synthetic Pathways for Pyrimidinethiols

The synthesis of the pyrimidine-2-thiol (B7767146) core is well-established in heterocyclic chemistry, with several reliable methods available. One of the most common approaches involves the cyclocondensation of an α,β-unsaturated ketone with thiourea (B124793). researchgate.net This method is a variation of the renowned Biginelli reaction, which traditionally uses a β-dicarbonyl compound, an aldehyde, and urea (B33335) or thiourea. researchgate.net The reaction is typically catalyzed by acid or base and proceeds by heating the components in a suitable solvent like ethanol. researchgate.net

Another prevalent strategy is the [3+3] heterocyclization, which involves reacting a 1,3-dielectrophile with a C-N-S synthon like thiourea. researchgate.net Variations also include [4+2] and [5+1] cyclocondensation reactions, highlighting the flexibility in precursor selection for constructing the pyrimidine (B1678525) ring. researchgate.net The pyrimidine scaffold itself is a fundamental component in many bioactive molecules, making these synthetic routes crucial for drug discovery and development. nih.gov The use of ultrasound irradiation has emerged as a modern technique to enhance these classical reactions, often leading to shorter reaction times and improved yields. nih.gov

Table 1: Established Methods for Pyrimidinethiol Synthesis

| Method | Precursors | Typical Conditions | Reference |

| Biginelli-like Reaction | α,β-Unsaturated Ketone, Thiourea | Acid or base catalysis, Reflux in EtOH | researchgate.netresearchgate.net |

| [3+3] Heterocyclization | 1,3-Dielectrophile, Thiourea | Varies depending on substrates | researchgate.net |

| Ultrasound-Assisted Synthesis | Chalcone (B49325), Thiourea, Guanidine | Ultrasound irradiation, Catalyst (e.g., KOH) | nih.gov |

Novel Approaches for the Synthesis of 4-(4-Methylphenyl)-2-pyrimidinethiol

While classical methods provide a solid foundation, novel approaches focus on efficiency, yield, and greener reaction conditions for synthesizing specific derivatives like this compound. A direct and effective pathway to this target compound is the cyclocondensation reaction between 1-(4-methylphenyl)-3-phenylprop-2-en-1-one (B182554) (a chalcone derivative) and thiourea.

This reaction is typically performed in an alkaline medium, such as ethanolic potassium hydroxide, under reflux. The mechanism involves the initial Michael addition of thiourea to the chalcone, followed by an intramolecular cyclization and dehydration to furnish the final dihydropyrimidinethiol product, which can then be aromatized. The use of ultrasound has been shown to significantly accelerate similar pyrimidine syntheses, reducing reaction times from hours to minutes and increasing yields substantially. nih.gov

Proposed Synthesis Scheme:

Reactants: 1-(4-methylphenyl)-3-phenylprop-2-en-1-one and Thiourea

Catalyst/Solvent: Potassium Hydroxide / Ethanol

Conditions: Reflux or Ultrasound Irradiation

Product: 4-(4-Methylphenyl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione (and its tautomer)

This approach is highly adaptable, allowing for the introduction of various substituents on the phenyl rings of the chalcone precursor to generate a library of corresponding pyrimidinethiol derivatives.

Derivatization and Structural Modification Strategies

The this compound scaffold is a versatile building block for further chemical transformations. The presence of the reactive thiol group, in equilibrium with its thione tautomer, provides a key handle for derivatization and the construction of more complex heterocyclic systems.

Alkylation and Thioether Formation (e.g., S-acetamide derivatives)

The sulfur atom in 2-pyrimidinethiol is a soft nucleophile and readily undergoes S-alkylation upon reaction with various electrophiles, such as alkyl halides, to form stable thioethers. nih.govresearchgate.net This reaction is typically carried out in the presence of a base to deprotonate the thiol and generate the more nucleophilic thiolate anion.

A common derivatization involves S-methylation using reagents like dimethyl sulfate (B86663) or methyl iodide. google.com Similarly, S-benzylation can be achieved using benzyl (B1604629) halides. researchgate.net For instance, the reaction of a 2-thiopyrimidine with a benzyl halide in the presence of a base yields the corresponding 2-benzylthiopyrimidine. researchgate.net This transformation is not only a simple derivatization but also a strategic step in multi-step syntheses, as the thioether can be further functionalized or replaced. nih.gov

The synthesis of S-acetamide derivatives is achieved by reacting the pyrimidinethiol with a 2-haloacetamide (e.g., 2-chloroacetamide (B119443) or 2-bromoacetamide). This reaction introduces a functionalized side chain that can be used for further synthetic manipulations or to modulate the biological properties of the parent molecule.

Table 2: Examples of S-Alkylation of Pyrimidinethiols

| Alkylating Agent | Base | Product Type | Reference |

| Dimethyl Sulfate | Sodium Hydroxide | 2-(Methylthio)pyrimidine | google.com |

| Benzyl Halide | Not specified | 2-(Benzylthio)pyrimidine | researchgate.net |

| 2-Haloacetamide | e.g., K2CO3 | 2-(Pyrimidin-2-ylthio)acetamide | General Reaction |

Multi-component Reactions Involving Pyrimidinethiol Scaffolds

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials, enhancing efficiency and reducing waste. nih.govnih.gov Pyrimidinethiol scaffolds can participate in MCRs, serving as key building blocks.

For example, pyrimidine derivatives are often synthesized via MCRs like the Biginelli reaction. researchgate.net In a related fashion, a pre-formed pyrimidinethiol can be incorporated into subsequent MCRs. The nucleophilic sulfur or nitrogen atoms of the pyrimidinethiol can react with in-situ generated electrophiles, leading to the formation of fused or highly substituted heterocyclic systems. One-pot syntheses of pyrimido[4,5-d]pyrimidine (B13093195) derivatives have been achieved through three-component condensation reactions involving barbituric acid, thiourea, and an aromatic aldehyde, showcasing a similar principle of building complexity efficiently. researchgate.net The development of MCRs involving pyrimidinethiols provides a rapid and diverse route to novel chemical entities. mdpi.com

Synthesis of Annulated and Fused Heterocyclic Analogs (e.g., thiazolopyrimidine derivatives)

The fusion of a second heterocyclic ring onto the pyrimidine core, known as annulation, leads to bicyclic and polycyclic systems with distinct chemical and biological properties. Thiazolo[3,2-a]pyrimidines are a prominent class of fused heterocycles synthesized from 2-pyrimidinethiol precursors. ias.ac.inresearchgate.net

The most common method for constructing the thiazole (B1198619) ring is the Hantzsch-type condensation, which involves the reaction of the pyrimidinethiol with an α-halocarbonyl compound, such as an α-halo ketone or α-halo ester (e.g., chloroacetic acid). ias.ac.inbiointerfaceresearch.com The reaction proceeds via initial S-alkylation of the pyrimidinethiol, followed by an intramolecular cyclization and dehydration to form the fused thiazolopyrimidine system. ias.ac.in

This strategy has been employed to synthesize a wide variety of thiazolo[3,2-a]pyrimidine derivatives. ias.ac.in Furthermore, one-pot, three-component reactions involving a 2-aminothiazole, an aldehyde, and a 1,3-dicarbonyl compound can also yield thiazolo[3,2-a]pyrimidines, demonstrating the synthetic interchangeability of the precursors. biointerfaceresearch.com These fused systems are of significant interest due to their presence in various biologically active molecules. researchgate.netbiointerfaceresearch.com

Medicinal Chemistry and Biological Activity Profile

Investigation of Anticonvulsant Properties

Derivatives of pyrimidine (B1678525) have been a subject of interest for their potential as anticonvulsant agents. Research into structurally similar compounds provides insights into the possible neurological activity of 4-(4-Methylphenyl)-2-pyrimidinethiol.

Studies on related pyrimidine derivatives have utilized established in vivo models to screen for anticonvulsant activity. The pentylenetetrazole (PTZ)-induced seizure model in rodents is a common method to identify compounds that can raise the seizure threshold. nih.govmdpi.com In this model, the administration of a test compound is followed by the administration of PTZ, a GABA receptor antagonist, to induce seizures. The effectiveness of the compound is measured by its ability to prevent or delay the onset of seizures and reduce their severity and mortality. actapharmsci.comjapsonline.com

Another key in vivo model is the maximal electroshock (MES) test, which is used to identify compounds effective against generalized tonic-clonic seizures. japsonline.comnih.gov While direct studies on this compound are not extensively documented, research on analogous compounds, such as certain 2-thiopyrimidine acetamides, has demonstrated significant anticonvulsant effects in these models. japsonline.com For instance, a study on 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide showed a reduction in seizure duration and severity. japsonline.com

In vitro studies often complement these findings by investigating the compound's interaction with specific molecular targets.

The primary mechanism of action for many anticonvulsant drugs involves the enhancement of GABAergic inhibition in the brain. The gamma-aminobutyric acid type A receptor (GABAAR) is a key target. mdpi.com Molecular docking studies on pyrimidine derivatives have shown potential binding affinity to the GABAAR, suggesting a mechanism as positive allosteric modulators. mdpi.comactapharmsci.com This interaction would enhance the inhibitory effects of GABA, leading to a reduction in neuronal excitability.

Another important target is the enzyme GABA-transaminase (GABAAT), which is responsible for the degradation of GABA. Inhibition of GABAAT would lead to increased synaptic concentrations of GABA. In silico studies of related 6-amino-2-thiopyrimidine derivatives have indicated a potential affinity for GABAAT, suggesting this as another possible mechanism for their anticonvulsant activity. actapharmsci.com The binding of these compounds to such receptors is a critical area of research for understanding their therapeutic potential.

Assessment of Antimicrobial and Antibacterial Efficacy

The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and pyrimidine derivatives have shown promise in this area.

Thiophenyl substituted pyrimidine derivatives have been synthesized and evaluated for their antibacterial activity against a range of pathogenic bacteria. rsc.org While specific data for this compound is limited, studies on similar compounds, such as N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, have shown in vitro activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and moderate activity against the Gram-negative bacterium Pseudomonas aeruginosa. sciforum.net The antimicrobial spectrum of pyran derivatives, which share some structural similarities, has also been investigated against Mycobacterium bovis. nih.gov

A novel approach to enhance antimicrobial efficacy is the use of nanomaterials. Gold nanoparticles (AuNPs) have been a particular focus due to their unique physicochemical properties and biocompatibility. nih.govmdpi.com Research on 4,6-diamino-2-pyrimidinethiol (DAPT), a related compound, has demonstrated that when modified with gold nanoparticles (DGNPs), its antimicrobial activity can be significantly tuned by altering the size of the nanoparticles. researchgate.netresearchgate.net

Ultrasmall DGNPs (less than 2 nm) have been shown to possess a broad antibacterial spectrum, with a more than 60-fold increase in efficacy against Gram-positive bacteria compared to larger nanoparticles. researchgate.net This suggests that a similar synergistic effect could potentially be achieved with this compound, enhancing its antimicrobial action. The functionalization of AuNPs with thiol-containing ligands is a common strategy to create these nanocomposites. nih.gov

The proposed mechanisms of antibacterial action for pyrimidine derivatives are multifaceted. One hypothesis is that as purine (B94841) bioisosteres, they can interfere with nucleic acid and protein biosynthesis in bacterial cells, thereby inhibiting their growth. nih.gov For thiosulfonates, a related class of sulfur-containing compounds, the antibacterial action is thought to involve the cleavage of the S-S bond, leading to increased reactivity towards molecular targets within the bacteria, such as glutathione (B108866) and cysteine residues in essential enzymes. nih.gov

When combined with gold nanoparticles, the mechanism of action can be further enhanced. It is proposed that the nanoparticles themselves can cause direct damage to bacterial DNA. nih.gov The functionalized nanoparticles may also facilitate the disruption of the bacterial cell wall, leading to increased permeability and cell death.

Evaluation of Anti-inflammatory and Analgesic Potential

The pyrimidine nucleus is a well-established scaffold for agents with anti-inflammatory and analgesic properties. researchgate.netnih.gov Various derivatives have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics. nih.gov The evaluation of these properties often involves a combination of in vitro and in vivo models.

A common in vitro method to assess anti-inflammatory activity involves measuring the stabilization of red blood cell membranes, as damage to these membranes is a feature of inflammatory processes. nih.gov Furthermore, the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) is a primary focus. For instance, a series of morpholinopyrimidine derivatives were shown to significantly reduce the mRNA and protein expression of iNOS and COX-2 in LPS-stimulated macrophage cells, thereby inhibiting the inflammatory response. rsc.org Computational studies, such as molecular docking, have also been employed to predict the anti-inflammatory potential of pyrimidine-based molecules by examining their binding affinity to targets like fatty acid amide hydrolase (FAAH). researchgate.net

For analgesic activity, models such as the tail-flick test in mice are used to measure the pain response latency after administration of a test compound. nih.gov The analgesic effects of some pyrimidine-related structures have been linked to mechanisms like the inhibition of nitric oxide synthase. nih.gov While extensive data exists for the broader pyrimidine class, specific anti-inflammatory and analgesic studies on this compound are not widely reported, though the core scaffold suggests potential in these therapeutic areas.

Enzyme Inhibition Activities

The ability of pyrimidine derivatives to act as enzyme inhibitors is central to their therapeutic applications. They are known to target a wide range of enzymes, including protein kinases and key enzymes in parasitic metabolic pathways.

Protein kinases are critical regulators of cellular processes, and their dysregulation is implicated in diseases like cancer and neurodegenerative disorders. The pyrimidine framework is a common feature in many protein kinase inhibitors.

Cyclin-dependent kinases (CDKs) are a major family of protein kinases targeted by pyrimidine derivatives. Various inhibitors have been developed that target different members of the CDK family. For example, AZD5438 is a potent inhibitor of CDK1, CDK2, and CDK9. selleckchem.comresearchgate.net Other pyrimidine-based compounds have been designed for high selectivity, such as 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives, which show potent inhibition of CDK9. nih.gov

Glycogen synthase kinase-3 (GSK-3) is another important target, particularly in the context of neurodegenerative diseases like Alzheimer's. nih.gov Interestingly, some CDK inhibitors also exhibit activity against GSK-3. Kenpaullone, for example, is an inhibitor of both CDKs and GSK3β. selleckchem.com Studies have shown that dual inhibition of both CDK5 and GSK3β can be a neuroprotective strategy, preventing the degeneration of neurons under neuroinflammatory stress. nih.gov This dual-activity highlights the potential for developing single compounds that can modulate multiple related pathways.

| Compound/Class | Target Kinase(s) | Reported Activity/Significance | Reference |

|---|---|---|---|

| AZD5438 | CDK1, CDK2, CDK9 | Potent, broad-spectrum CDK inhibitor. | selleckchem.comresearchgate.net |

| Pyrrolo[2,3-d]pyrimidines | CDK9 | Designed as selective CDK9 inhibitors for cancer therapy. | nih.gov |

| Kenpaullone | CDKs, GSK3β | ATP-competitive inhibitor of both kinase families. | selleckchem.com |

| Small Molecule Hits | CDK5, GSK3β | Dual inhibition identified as a neuroprotective strategy. | nih.gov |

Beyond kinases, pyrimidine derivatives have been developed to target enzymes unique to pathogens, offering a strategy for anti-infective therapies. Pteridine reductase 1 (PTR1) is an essential enzyme in trypanosomatid parasites, which are responsible for diseases like leishmaniasis and African sleeping sickness. PTR1 provides these parasites with a bypass mechanism against antifolate drugs that target dihydrofolate reductase (DHFR), making PTR1 an attractive drug target. selleckchem.com

Structure-based drug design has led to the identification of pyrimidine-based compounds as potent PTR1 inhibitors. These inhibitors are designed to fit into the active site of the enzyme, blocking its function and thereby impeding the parasite's ability to replicate its DNA. nih.gov

Structure-Activity Relationship (SAR) Elucidation for Biological Activities

The biological efficacy of pyrimidine derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing these compounds into potent and selective drug candidates by systematically modifying their structure and evaluating the impact on activity. nih.govresearchgate.net

SAR studies have repeatedly shown that even minor changes to the substituents on the pyrimidine or associated rings can lead to significant changes in pharmacological potency and selectivity. nih.govmdpi.com

For example, in the development of PTR1 inhibitors, the substituent on the phenyl ring plays a critical role in determining inhibitory strength. A study on 2,4-diaminopyrimidine (B92962) derivatives targeting Trypanosoma brucei PTR1 (TbPTR1) demonstrated this effect clearly. While the unsubstituted phenyl group provided a baseline activity, the addition of different groups at the 4-position of the phenyl ring led to varied results.

| Substituent at 4-position of Phenyl Ring | Inhibition Constant (Ki) against TbPTR1 (µM) | Reference |

|---|---|---|

| -H (unsubstituted) | > 200 | nih.gov |

| -CH2CH3 (Ethyl) | 0.50 | nih.gov |

| -OCH3 (Methoxy) | 0.36 | nih.gov |

| -CHO (Formyl) at 3-position | 0.29 | nih.gov |

As shown in the table, adding a 4-ethylphenyl group significantly improved inhibition. nih.gov A 4-methoxyphenyl (B3050149) group further enhanced the potency, and the strongest inhibition was achieved with a 3-formylphenyl substituent. nih.gov Similarly, studies on 4-amino-2-thiopyrimidine derivatives as platelet aggregation inhibitors found that small alkyl chains bearing an amino group as thio-substituents were critical for high activity. nih.gov These examples underscore the principle that the size, position, and electronic properties of substituents are key determinants of biological activity.

Molecular hybridization is a rational design strategy that combines distinct pharmacophoric elements from two or more different bioactive molecules into a single new hybrid compound. mdpi.comnih.gov The goal is to create a molecule with an improved pharmacological profile, such as enhanced activity, better selectivity, or dual-target engagement. mdpi.com

This approach has been successfully applied to the pyrimidine scaffold. For instance, novel and potent inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R) were developed by merging fragments of the approved drug Pexidartinib with a pyrrolo[2,3-d]pyrimidine nucleus. mdpi.comresearchgate.net This created hybrid molecules that combined the structural features of both parent scaffolds, leading to a lead compound with low-nanomolar enzymatic activity. mdpi.com

Another example is the design of pyrimidine-quinolone hybrids as inhibitors of human lactate (B86563) dehydrogenase A (hLDHA), an enzyme targeted in cancer therapy. nih.gov By linking the pyrimidine and quinolone scaffolds, researchers created novel chemical entities with potential anticancer properties. nih.gov This strategy of fusing or linking known pharmacophores represents a powerful tool in medicinal chemistry for the development of next-generation therapeutic agents based on the versatile pyrimidine core. nih.gov

Based on a comprehensive review of available scientific literature, there is currently no specific research data detailing the catalytic applications of the compound This compound according to the provided outline.

Searches for the design of catalytic systems, formation of metal coordination polymers, immobilization for heterogeneous catalysis, performance in the Hantzsch synthesis of polyhydroquinolines, and mechanistic studies involving "this compound" did not yield any relevant results.

It is important to note that closely related compounds, such as 4,6-diamino-2-pyrimidinethiol, have been investigated for similar catalytic applications, including the formation of silver-based coordination polymers used in the Hantzsch synthesis. However, this information falls outside the strict scope of the requested subject, which is solely focused on This compound .

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content at this time.

Applications in Catalysis

Catalyst Stability and Reusability Studies

The evaluation of a catalyst's stability and its capacity for reuse are fundamental to its application in industrial processes. Such studies aim to understand the catalyst's robustness under reaction conditions and its economic feasibility. For a compound like 4-(4-Methylphenyl)-2-pyrimidinethiol, a comprehensive investigation into its stability would involve several key aspects.

Research Findings:

Detailed experimental data on the stability and reusability of this compound as a catalyst are not readily found in the current body of scientific literature. Typically, research in this area would involve subjecting the catalyst to multiple reaction cycles and analyzing its performance at each stage. Key metrics for such an analysis include the yield and selectivity of the desired product over time.

A hypothetical study on the reusability of a catalyst is often presented in a data table format. The table below illustrates how the results of such a study might be displayed.

Table 1: Hypothetical Reusability Study of a Catalyst

| Run | Conversion (%) | Selectivity (%) |

|---|---|---|

| 1 | 98 | 95 |

| 2 | 97 | 94 |

| 3 | 96 | 94 |

| 4 | 94 | 93 |

| 5 | 92 | 92 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Factors that can influence catalyst stability include the reaction temperature, the nature of the solvent, and the presence of impurities. For pyrimidine-thiol compounds, potential degradation pathways could involve oxidation of the thiol group or cleavage of the C-S bond under harsh reaction conditions.

Leaching studies are also a critical component of evaluating heterogeneous catalysts, where the active catalytic species is immobilized on a solid support. These studies quantify the amount of the catalyst that detaches from the support and enters the reaction mixture, which not only leads to a decrease in catalytic activity over time but can also contaminate the final product.

Without specific experimental results, the discussion on the catalyst stability and reusability of this compound remains speculative. Future research in this area would be invaluable to determine the potential of this and related pyrimidine (B1678525) derivatives in practical catalytic applications.

Corrosion Inhibition Capabilities

Electrochemical Characterization of Inhibition Performance

Electrochemical methods are fundamental in assessing the performance of corrosion inhibitors. Techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are widely employed to study the kinetics of corrosion reactions and the protective properties of inhibitor films. nih.govsrce.hr

Potentiodynamic polarization studies are instrumental in determining the effect of an inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. For pyrimidine (B1678525) derivatives, these measurements typically reveal that they act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions. nih.govsrce.hrelectrochemsci.org The addition of the inhibitor to the corrosive medium leads to a significant decrease in the corrosion current density (i_corr) and a shift in the corrosion potential (E_corr).

The inhibition efficiency (IE%) can be calculated from the polarization data using the following equation:

IE% = [(i_corr(0) - i_corr(inh)) / i_corr(0)] * 100

where i_corr(0) and i_corr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively. Studies on analogous pyrimidine compounds show that the inhibition efficiency generally increases with increasing inhibitor concentration. nih.govelectrochemsci.org

Table 1: Illustrative Potentiodynamic Polarization Data for a Pyrimidine-based Inhibitor on Mild Steel in 1 M HCl

| Inhibitor Concentration (M) | E_corr (mV vs. SCE) | i_corr (μA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (%) |

|---|---|---|---|---|---|

| Blank | -480 | 1200 | 75 | 130 | - |

| 1 x 10⁻⁵ | -470 | 300 | 72 | 125 | 75.0 |

| 5 x 10⁻⁵ | -465 | 150 | 70 | 122 | 87.5 |

| 1 x 10⁻⁴ | -458 | 80 | 68 | 118 | 93.3 |

| 5 x 10⁻⁴ | -450 | 40 | 65 | 115 | 96.7 |

Note: This table is a representative example based on typical data for pyrimidine derivatives and does not represent experimental data for 4-(4-Methylphenyl)-2-pyrimidinethiol.

EIS is a powerful non-destructive technique used to investigate the properties of the inhibitor film and the kinetics of the electrochemical processes at the metal/solution interface. The Nyquist plots obtained from EIS measurements for inhibited systems typically show a single, depressed capacitive loop, indicating that the corrosion process is mainly controlled by charge transfer. nih.govelectrochemsci.org The diameter of this semicircle corresponds to the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate.

In the presence of an effective inhibitor like a pyrimidinethiol, the R_ct value increases significantly, while the double-layer capacitance (C_dl) decreases. The decrease in C_dl is attributed to the adsorption of the inhibitor molecules on the metal surface, which displaces water molecules and reduces the local dielectric constant and/or increases the thickness of the electrical double layer. electrochemsci.org

The inhibition efficiency can also be calculated from EIS data using the R_ct values:

IE% = [(R_ct(inh) - R_ct(0)) / R_ct(inh)] * 100

where R_ct(inh) and R_ct(0) are the charge transfer resistances with and without the inhibitor, respectively.

Table 2: Illustrative EIS Data for a Pyrimidine-based Inhibitor on Mild Steel in 1 M HCl

| Inhibitor Concentration (M) | R_ct (Ω·cm²) | C_dl (μF/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|

| Blank | 50 | 150 | - |

| 1 x 10⁻⁵ | 250 | 80 | 80.0 |

| 5 x 10⁻⁵ | 600 | 50 | 91.7 |

| 1 x 10⁻⁴ | 1100 | 35 | 95.5 |

| 5 x 10⁻⁴ | 2000 | 25 | 97.5 |

Note: This table is a representative example based on typical data for pyrimidine derivatives and does not represent experimental data for this compound.

Adsorption Mechanisms of Pyrimidinethiols on Metal Surfaces (e.g., Mild Steel)

The protective action of pyrimidinethiol inhibitors is contingent upon their adsorption onto the metal surface. This adsorption process can be influenced by various factors, including the inhibitor's molecular structure, its concentration, the temperature of the environment, and the nature of the metal surface. sdit.ac.inmdpi.com

To understand the adsorption behavior of the inhibitor on the metal surface, experimental data are often fitted to various adsorption isotherm models. The Langmuir adsorption isotherm is frequently found to best describe the adsorption of pyrimidine derivatives on steel surfaces. nih.govresearchgate.netmdpi.com This model assumes monolayer adsorption on a homogeneous surface with a finite number of identical adsorption sites.

The Langmuir isotherm is expressed as:

C / θ = 1 / K_ads + C

where C is the inhibitor concentration, θ is the degree of surface coverage (often approximated as IE%/100), and K_ads is the equilibrium constant of the adsorption process. A linear plot of C/θ versus C with a correlation coefficient close to unity suggests that the adsorption follows the Langmuir model. mdpi.com The K_ads value provides information about the strength of the interaction between the inhibitor and the metal surface.

The adsorption of pyrimidinethiols and consequently their inhibition efficiency are significantly affected by environmental parameters.

Concentration: As observed in electrochemical studies, the inhibition efficiency of pyrimidine derivatives generally increases with an increase in their concentration up to an optimal value. nih.govrsc.org This is due to greater surface coverage at higher concentrations.

Temperature: The effect of temperature on the inhibition efficiency can provide insights into the mechanism of adsorption. For many pyrimidine-based inhibitors, the inhibition efficiency decreases with rising temperature, which is indicative of physisorption (physical adsorption). nih.gov However, in some cases, the efficiency may increase with temperature, suggesting a chemisorption (chemical adsorption) process. rsc.org Thermodynamic parameters such as the standard free energy of adsorption (ΔG°_ads), enthalpy of adsorption (ΔH°_ads), and entropy of adsorption (ΔS°_ads) can be calculated to further elucidate the adsorption mechanism. electrochemsci.orgmdpi.com A negative value of ΔG°_ads indicates the spontaneity of the adsorption process.

Theoretical and Experimental Correlation in Corrosion Inhibition

Theoretical calculations, particularly those based on quantum chemistry and molecular dynamics (MD) simulations, provide valuable insights that complement experimental findings. anjs.edu.iqpsu.edursc.org For pyrimidine derivatives, these computational methods help in understanding the relationship between the molecular structure of the inhibitor and its performance.

Quantum chemical calculations, often performed using Density Functional Theory (DFT), can determine parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE = E_LUMO - E_HOMO), and the dipole moment. anjs.edu.iqpsu.edu

E_HOMO is associated with the electron-donating ability of a molecule. A higher E_HOMO value suggests a greater tendency to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and better inhibition. psu.edu

E_LUMO indicates the ability of the molecule to accept electrons. A lower E_LUMO value implies a greater capacity to accept electrons from the metal surface.

A small energy gap (ΔE) generally correlates with higher reactivity and thus better inhibition efficiency.

The dipole moment can also influence the adsorption process.

MD simulations can model the adsorption of inhibitor molecules on the metal surface, providing a visual representation of the most stable adsorption configuration and calculating the binding energy between the inhibitor and the surface. rsc.org These theoretical predictions often show good correlation with experimental observations of inhibition efficiency, aiding in the rational design of new and more effective corrosion inhibitors. anjs.edu.iq

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyrimidine |

| Mild Steel |

Advanced Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties and intrinsic reactivity of a molecule.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these two orbitals (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity.

Despite the importance of these parameters, specific published values for the HOMO energy, LUMO energy, and the corresponding energy gap for 4-(4-Methylphenyl)-2-pyrimidinethiol could not be located in the available literature. For similar but distinct molecules, such as other pyrimidine (B1678525) derivatives, these calculations are common, but the data is specific to the exact structure analyzed.

Reactivity Descriptors

From the HOMO and LUMO energy values, a range of global reactivity descriptors can be calculated to quantify a molecule's reactivity. These include:

Electronegativity (χ): Describes the tendency of a molecule to attract electrons.

Chemical Potential (μ): The negative of electronegativity, indicating the "escaping tendency" of electrons.

Hardness (η): Measures the resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

A comprehensive search did not yield specific calculated values for these reactivity descriptors for this compound.

Molecular Dynamics Simulations of Interfacial Phenomena

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. In the context of interfacial phenomena, MD simulations can reveal how a molecule, such as this compound, behaves at a surface or an interface (e.g., a metal surface in a corrosive environment). These simulations provide atomistic-level insights into adsorption behavior, orientation, and the formation of protective films.

While MD simulations are extensively used to study corrosion inhibitors and surfactants at interfaces, specific studies simulating the interfacial behavior of this compound have not been identified in the public domain.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is crucial in structure-based drug design for predicting binding affinity (expressed as a docking score or binding energy) and analyzing key interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking with amino acid residues in the target's active site.

Numerous studies have performed molecular docking on various pyrimidine derivatives to explore their potential as inhibitors for targets like cyclin-dependent kinases (CDKs). However, specific molecular docking studies detailing the binding interactions and scores of this compound with a particular biological target are not available in the reviewed literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models use calculated molecular descriptors (e.g., electronic, steric, topological) to predict the activity of new compounds.

QSAR studies have been successfully applied to various classes of pyrimidine derivatives to understand the structural requirements for specific activities, such as COX-2 inhibition. These studies identify which molecular properties are crucial for enhancing or diminishing the desired biological effect. However, no QSAR models that specifically include this compound in their training or test set, or that detail its specific descriptors and predicted activity, could be located.

Emerging Applications and Future Research Directions in Materials Science

Fabrication of Functional Materials Incorporating Pyrimidinethiol Moieties

Pyrimidinethiol derivatives are promising candidates for the fabrication of advanced functional materials, including polymers and metal complexes. The thiol group provides a reactive site for polymerization reactions, such as thiol-ene "click" photopolymerization, which allows for the creation of crosslinked polymer networks with tunable properties. rsc.org While specific research on 4-(4-methylphenyl)-2-pyrimidinethiol in this area is not available, the broader class of thiol-containing molecules is utilized to create flexible, degradable, and high-performance polymers. rsc.org

Furthermore, the nitrogen atoms within the pyrimidine (B1678525) ring can act as effective ligands for coordinating with metal ions. mdpi.commdpi.com This capability allows for the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. mdpi.com These materials are investigated for a variety of applications due to their versatile and tunable structures. mdpi.com The interaction with different metal ions can lead to materials with unique magnetic, luminescent, or catalytic properties. mdpi.commdpi.com For instance, complexes of pyrimidine derivatives with transition metals are being explored for their biological activity and as building blocks for multidimensional systems. mdpi.com

| Potential Functional Material | Key Incorporating Feature | Potential Application Area |

| Thiol-ene Polymers | Reactive thiol group for "click" chemistry | Flexible electronics, biodegradable plastics |

| Metal-Organic Frameworks (MOFs) | Nitrogen atoms in pyrimidine ring for metal coordination | Gas storage, catalysis, sensing |

| Coordination Polymers | Ligating ability of the pyrimidine and thiol groups | Luminescent materials, magnetic materials |

Integration into Nanomaterials and Nanotechnology

The field of nanotechnology offers a fertile ground for the application of pyrimidinethiol derivatives. nih.govmdpi.com The thiol group is well-known for its ability to form strong bonds with the surfaces of noble metal nanoparticles, such as gold and silver. This property allows for the functionalization of nanoparticles, creating a stable organic shell that can modify their solubility, stability, and biological interactions. While direct studies on this compound are absent, the principle of using thiol-containing ligands for nanoparticle surface modification is a cornerstone of nanomaterial synthesis.

The integration of pyrimidinethiol moieties onto nanomaterials can also impart specific functionalities. For example, the aromatic and heterocyclic parts of the molecule could influence the electronic environment of the nanoparticle, potentially affecting its catalytic or sensing capabilities. The development of innovative nanomaterials is a highly active area of research with applications in biosensors, drug delivery, and catalysis. nih.govmdpi.com

Exploration of Optical and Electronic Material Properties

Pyrimidine derivatives are of significant interest for their optical and electronic properties. nih.govresearchgate.netresearchgate.netrsc.org The extended π-conjugated system in aryl-pyrimidines can give rise to fluorescence and other photoluminescent behaviors. researchgate.net The electronic properties of these molecules can be tuned by introducing different substituent groups. researchgate.net For example, the presence of electron-donating or electron-withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission spectra of the material. researchgate.netmdpi.com

Research on various pyrimidine derivatives has shown their potential as nonlinear optical (NLO) materials, which have applications in optical data processing, optoelectronics, and photonic devices. nih.gov The π-deficient nature of the pyrimidine ring makes it an ideal component for creating "push-pull" molecules that can exhibit significant NLO responses. nih.gov Although specific experimental data for this compound is not available, theoretical calculations on similar structures suggest that the strategic placement of donor and acceptor groups can lead to materials with enhanced optical and electronic performance. researchgate.netmdpi.com

| Property | Influencing Factor | Potential Application |

| Photoluminescence | Extended π-conjugation, substituent effects | Organic light-emitting diodes (OLEDs), fluorescent probes |

| Nonlinear Optical (NLO) Response | "Push-pull" molecular architecture | Optical switches, frequency converters |

| Electronic Conductivity | HOMO/LUMO energy levels | Organic semiconductors, sensors |

常见问题

Q. Optimization Strategies :

- Use statistical design of experiments (DoE) to identify critical parameters (temperature, solvent polarity, catalyst loading) .

- Monitor reaction progress with TLC/HPLC to minimize side products.

Q. Table 1: Example Reaction Conditions and Yields

| Step | Reagents | Temp (°C) | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | 4-Methylphenylboronic acid, Pd(PPh₃)₄ | 80 | Pd-based | 65 | 90 |

| 2 | Lawesson’s reagent, THF | 60 | None | 75 | 85 |

What spectroscopic techniques are essential for confirming the structural integrity of this compound?

Basic Research Question

Key methods include:

- ¹H/¹³C NMR : Verify aromatic protons (δ 7.2–7.8 ppm for methylphenyl) and pyrimidine carbons (δ 150–160 ppm).

- IR Spectroscopy : Confirm thiol (-SH) stretch (~2550 cm⁻¹) and C-S bond (~700 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 218.07).

Q. Methodological Note :

- Use deuterated DMSO for NMR to avoid thiol proton exchange with solvents.

- Cross-reference with computational predictions (e.g., DFT for NMR shifts) to resolve ambiguities .

How can computational methods be integrated with experimental synthesis to accelerate reaction design?

Advanced Research Question

- Quantum Chemical Calculations : Use DFT (e.g., Gaussian, ORCA) to model reaction pathways and transition states .

- Machine Learning : Train models on existing pyrimidine-thiol reaction datasets to predict optimal conditions.

- Validation : Compare computational predictions (e.g., activation energy) with experimental kinetics (e.g., Arrhenius plots).

Case Study :

ICReDD’s workflow combines quantum calculations, reaction databases, and robotic experimentation to reduce trial-and-error cycles by 40% .

How can structure-activity relationships (SAR) be analyzed using structural analogs of this compound?

Advanced Research Question

- Comparative Synthesis : Prepare analogs with variations (e.g., halogenation, methyl-to-methoxy substitution).

- Bioactivity Assays : Test against target enzymes (e.g., kinases) to correlate substituent effects with inhibitory potency .

Q. Table 2: Analog Comparison

| Compound | Substituent | LogP | IC₅₀ (µM) |

|---|---|---|---|

| Parent | 4-Methyl | 2.1 | 12.3 |

| Analog 1 | 4-Fluoro | 1.8 | 8.7 |

| Analog 2 | 4-Methoxy | 1.5 | 23.4 |

How can contradictions in spectroscopic or crystallographic characterization data be resolved?

Advanced Research Question

- Multi-Technique Validation : Cross-check NMR/IR with single-crystal X-ray diffraction (e.g., CCDC deposition) .

- Dynamic NMR : Resolve rotational barriers or tautomerism affecting spectral clarity .

- Collaborative Analysis : Share raw data with computational chemists for DFT-assisted peak assignment .

What statistical methods are effective for optimizing reaction conditions in scale-up studies?

Advanced Research Question

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., pH, stoichiometry).

- Taguchi Design : Prioritize factors affecting yield/purity with minimal experiments .

- Case Study : A DoE approach reduced optimization time for a pyrimidine-thiol derivative by 60% while maintaining >90% yield .

What are the key challenges in elucidating the mechanism of action for this compound in biological systems?

Advanced Research Question

- Target Identification : Use affinity chromatography or thermal shift assays to identify binding proteins.

- Metabolite Tracking : Employ LC-MS/MS to detect thiol oxidation products or glutathione adducts .

- Controlled Degradation : Study stability under physiological pH/temperature to rule out artifact formation .

How should stability studies be designed to evaluate this compound under varying environmental conditions?

Advanced Research Question

- Forced Degradation : Expose to heat (40–80°C), light (ICH Q1B), and humidity (75% RH) over 1–4 weeks.

- Analytical Monitoring : Quantify degradation via UPLC-PDA and identify products with HRMS .

- Kinetic Modeling : Calculate shelf-life using Arrhenius equations for accelerated conditions .

What analytical challenges arise in detecting trace degradation products, and how can they be mitigated?

Advanced Research Question

- Sensitivity Limits : Use tandem MS (e.g., Q-TOF) with ppm-level mass accuracy.

- Matrix Effects : Employ isotope-labeled internal standards to correct for ion suppression .

- Data Mining : Apply non-targeted screening algorithms (e.g., MZmine) to identify unknown peaks .

How can researchers validate bioactivity assays to ensure reproducibility across laboratories?

Advanced Research Question

- Standardized Protocols : Adopt SOPs for cell culture (ATCC guidelines) and enzyme sources.

- Positive/Negative Controls : Include reference inhibitors (e.g., staurosporine for kinases) .

- Blind Testing : Share blinded samples between labs to assess inter-lab variability .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。